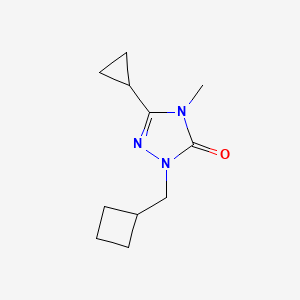

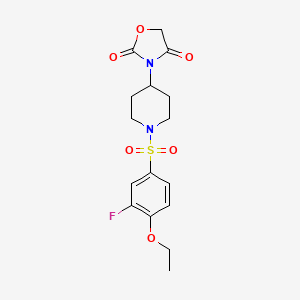

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-((4-((4-Chlorobenzyl)amino)quinazolin-2-yl)thio)-1-morpholinobutan-1-one, also known as BIBX1382, is a synthetic compound that has been developed for its potential use in cancer treatment. It belongs to the class of quinazoline derivatives and has been shown to have promising anticancer properties.

Scientific Research Applications

Antitumor Applications

Quinazoline derivatives have demonstrated significant potential as antitumor agents. For instance, some studies have revealed that certain quinazoline compounds exhibit cytotoxic activity against tumor cell lines, including human cancer cell lines like HeLa. These compounds act by inducing morphological changes and necrosis in cancer cells without causing damage to DNA under in vitro conditions (Ovádeková et al., 2005). Furthermore, other research has identified quinazoline derivatives that inhibit thymidylate synthase, a key enzyme in the nucleotide biosynthesis pathway, showcasing their potential in cancer therapy through the inhibition of tumor cell growth (Marsham et al., 1991).

Antimicrobial Applications

Quinazolines have also been studied for their antimicrobial properties. A notable investigation involved the synthesis of quinazoline derivatives containing oxadiazolin-5-thione moieties, which exhibited promising antibacterial activity against various bacterial strains. This suggests the utility of quinazoline frameworks in developing new antimicrobial agents to combat resistant bacterial infections (Ahmed et al., 2007).

Anticonvulsant Applications

In addition to their anticancer and antimicrobial activities, quinazoline derivatives have shown potential in the treatment of epilepsy. Studies have revealed that certain quinazolines exhibit anticonvulsant activity, with some compounds providing significant protection in models of epilepsy without causing neurotoxicity. This highlights the versatility of quinazoline compounds in addressing a range of neurological disorders (Kumar et al., 2011).

Mechanism of Action

Target of Action

Quinazoline and quinazolinone derivatives, which this compound is a part of, have been known to interact with a broad range of biological targets .

Mode of Action

Quinazoline and quinazolinone derivatives are known to interact with their targets in a variety of ways, leading to a wide range of biological activities .

Biochemical Pathways

Quinazoline and quinazolinone derivatives are known to affect a variety of biochemical pathways, leading to their diverse physiological and pharmacological effects .

Result of Action

Quinazoline and quinazolinone derivatives are known to have a wide range of effects, including anti-inflammatory, anticonvulsant, anticancer, antibacterial, antifungal, anti-hiv and anti-analgesic activities .

Properties

IUPAC Name |

2-[4-[(4-chlorophenyl)methylamino]quinazolin-2-yl]sulfanyl-1-morpholin-4-ylbutan-1-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H25ClN4O2S/c1-2-20(22(29)28-11-13-30-14-12-28)31-23-26-19-6-4-3-5-18(19)21(27-23)25-15-16-7-9-17(24)10-8-16/h3-10,20H,2,11-15H2,1H3,(H,25,26,27) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJUQNJOLYAAQMG-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(=O)N1CCOCC1)SC2=NC3=CC=CC=C3C(=N2)NCC4=CC=C(C=C4)Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H25ClN4O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

457.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[[1-[(4-Chlorophenyl)methyl]triazol-4-yl]methyl]-4-(4-fluorophenyl)pyrazine-2,3-dione](/img/structure/B2551713.png)

![N-[3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]-5-(2-methyl-4-nitrophenyl)furan-2-carboxamide](/img/structure/B2551714.png)

![{2-Methoxy-5-[(4-(2-pyridyl)piperazinyl)sulfonyl]phenyl}methyl(phenylsulfonyl) amine](/img/structure/B2551715.png)

![N~1~-(4-ethylphenyl)-2-[5-(4-fluoro-3-methylanilino)-7-methyl-3-oxo[1,2,4]triazolo[4,3-c]pyrimidin-2(3H)-yl]acetamide](/img/structure/B2551717.png)

![1H-Indol-2-ol, 3-[(hydroxy-diphenyl-acetyl)azo]-](/img/structure/B2551720.png)

![N-[1-(2-chloropyridine-4-carbonyl)piperidin-4-yl]-1-methyl-1H-pyrazole-4-carboxamide](/img/structure/B2551722.png)

![2-nitro-N-[2-(4-phenylpiperazin-1-yl)sulfonylethyl]benzamide](/img/structure/B2551729.png)

![1-Chloro-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B2551730.png)